N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
N-ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-3-11(4-2)8-9-5-6-10-7-9;;/h9-10H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFZFPRTBBYEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride typically involves the reaction of ethylamine with 3-pyrrolidinylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically obtained in the form of a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride has been explored for its potential applications in various scientific domains:
Pharmaceutical Development
- Therapeutic Potential: Due to its structural similarity to other biologically active compounds, it is being investigated for potential therapeutic effects, particularly in treating neurological disorders. The presence of the pyrrolidine ring suggests possible interactions with neurotransmitter systems, which may influence dopaminergic or serotonergic pathways .
- Lead Compound for Drug Development: Its unique properties make it a candidate for further development into new pharmacological agents aimed at various health conditions.
Chemical Synthesis
- Reagent in Organic Chemistry: This compound serves as a valuable reagent in organic synthesis, facilitating the construction of more complex molecules . It can participate in various chemical reactions such as oxidation, reduction, and substitution reactions, leading to diverse derivatives with potentially useful properties.
Biological Investigations
- Enzyme Interaction Studies: Research is being conducted to understand its interactions with specific enzymes and receptors. This could provide insights into its mechanism of action and biological effects .
- Cognitive Enhancement Research: Given its potential effects on neurotransmitter systems, studies are underway to evaluate its efficacy in enhancing cognitive functions or addressing cognitive deficits.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Dimethyl(pyrrolidin-3-ylmethyl)amine Dihydrochloride (CAS 208711-42-6)
N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine Dihydrochloride
- Structural Differences : Substitutes pyrrolidine (5-membered ring) with piperidine (6-membered ring).
- Basicity: Piperidine (pKa ~11.3) is less basic than pyrrolidine (pKa ~11.9), affecting protonation and solubility .
- Pharmacological Implications : Piperidine derivatives are prevalent in antipsychotics and analgesics, suggesting divergent target profiles compared to pyrrolidine-based compounds .
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine Dihydrochloride
Diphenhydramine Hydrochloride (CAS 147-24-0)
- Structural Contrasts : Contains a diphenylmethoxy group and dimethylamine, lacking the pyrrolidine moiety.
2-(Diethylamino)ethyl Chloride Hydrochloride
- Structural Similarities: Shares the diethylaminoethyl backbone but includes a chloride leaving group.
- Applications : Primarily a synthetic intermediate for quaternary ammonium compounds or anticholinergics .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride | 1219981-40-4 | 229.19 | Ethyl, pyrrolidin-3-ylmethyl, dihydrochloride |
| Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride | 208711-42-6 | ~215 (estimated) | Methyl, pyrrolidin-3-ylmethyl, dihydrochloride |
| N-Ethyl-N-(piperidin-3-ylmethyl)ethanamine dihydrochloride | Not provided | ~243 (estimated) | Ethyl, piperidin-3-ylmethyl, dihydrochloride |
| Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride | Not provided | 242.16 | Ether-linked pyrrolidine, dihydrochloride |
Biological Activity
N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride is a compound that has garnered interest due to its structural similarities to other biologically active amines. While direct research on this specific compound is limited, insights can be drawn from studies on related compounds and the biological implications of its structural components.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests possible applications in treating neurological disorders and enhancing cognitive functions.
Biological Activity Overview
The biological activity of this compound can be inferred from similar compounds. Here are some key areas of interest:
- Neurotransmitter Interaction : Compounds with a pyrrolidine structure have been shown to influence dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive processes.
- Antimicrobial Properties : Some pyrrolidine derivatives exhibit antibacterial and antifungal activities. For instance, studies have shown that certain pyrrolidine-based compounds can inhibit the growth of various harmful bacteria, suggesting a potential for antimicrobial applications .
Structure-Activity Relationship (SAR)
The biological activity of compounds similar to this compound often hinges on their structural features. The following table summarizes findings from related studies that highlight the importance of specific functional groups:
| Compound | Structure | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Pyrrolidine derivative | Antimicrobial | |
| Compound B | Pyrimidine-pyrrolidine hybrid | Neuroactive | |
| Compound C | Alkaloid with pyrrolidine | Antifungal |
Case Studies
- Neuroactive Compounds : A study on pyrimidine-pyrrolidine hybrids revealed significant neuroactive properties, suggesting that modifications in the pyrrolidine ring can enhance interaction with neurotransmitter receptors .
- Antimicrobial Efficacy : Research into various pyrrolidine derivatives demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that the presence of halogen substituents significantly enhances bioactivity .
Pharmacokinetics
Although specific pharmacokinetic data for this compound is scarce, insights from related compounds suggest considerations for absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Compounds with similar structures generally exhibit moderate to high permeability across biological membranes.
- Metabolism : The presence of the pyrrolidine ring may influence metabolic pathways, potentially impacting bioavailability and efficacy.
Q & A
Q. What are the recommended synthetic routes for N-Ethyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride?
Methodological Answer : The synthesis typically involves sequential alkylation and hydrochlorination steps. A plausible route includes:
- Step 1 : Reacting pyrrolidin-3-ylmethanamine with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) to form N-ethyl-pyrrolidin-3-ylmethanamine.
- Step 2 : Further alkylation with chloroethylamine or a bromoethyl derivative to introduce the ethanamine moiety.
- Step 3 : Treatment with HCl gas or concentrated hydrochloric acid to form the dihydrochloride salt.
Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with CHCl₃:MeOH gradients) is critical to remove unreacted intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer :
- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl to validate the dihydrochloride form.
- Spectroscopy :
- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and salt formation .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
Methodological Answer : Contradictions between predicted and observed spectra often arise from:
- Tautomerism or Conformational Flexibility : Perform variable-temperature NMR to detect dynamic processes (e.g., pyrrolidine ring puckering).
- Salt Hydration : Use thermogravimetric analysis (TGA) to identify bound water, which may shift NMR peaks.
- Counterion Effects : Compare free base and dihydrochloride spectra; HCl can deshield adjacent protons, altering δ values .
- Crystallographic Validation : If NMR data remain ambiguous, solve the crystal structure to unambiguously assign connectivity .
Q. What strategies optimize the compound's stability in aqueous solutions for biological assays?
Methodological Answer :
- pH Buffering : Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the ammonium salts.
- Light and Temperature Control : Store stock solutions at –20°C in amber vials to prevent photodegradation and thermal decomposition.
- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in degassed solvents to avoid oxidation .
- Stability Monitoring : Use LC-MS over 24–72 hours to track degradation products (e.g., free base formation via dehydrochlorination) .
Q. How can computational methods aid in predicting the compound's reactivity or binding properties?
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., GPCRs) using software like GROMACS. Focus on the ethyl-pyrrolidine moiety’s flexibility and salt-bridge formation via HCl groups .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization .
- Docking Studies : Use AutoDock Vina to predict binding affinities with receptors, leveraging crystallographic data for validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
